Differanisole A
Overview
Description
Differanisole A is a novel antitumor antibiotic . It has been isolated from the conditioned medium of a soil microorganism, Chaetomium strain RB-001 . It is known to enhance growth inhibition and differentiation of human myeloid leukemia cells .
Molecular Structure Analysis
Differanisole A is closely similar to DIF-1 in chemical structure . It is described as 3,5-dichloro-2-hydroxy-4-methoxy-6-n-propyl-benzoic acid .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of Differanisole A are not detailed in the available resources. Generally, such properties would include aspects like solubility, stability, melting point, boiling point, and others .
Scientific Research Applications
1. Antimicrobial Activity in Plant Endophytes
Differanisole A has been identified in endophytic fungi from Astragalus chinensis, exhibiting significant antimicrobial properties. In a study focusing on antimicrobial endophyytic fungi, three compounds were isolated from the fermentation of Chaetomium sp. HQ-1, one of which was differanisole A. This compound demonstrated moderate antibacterial activity against pathogens such as Listeria monocytogenes, Staphylococcus aureus, and methicillin-resistant S. aureus, with MIC values ranging from 16 to 128 μg/mL. Additionally, differanisole A showed promising antifungal activity against Selerotium rolfsii, indicating its potential as a bactericide and fungicide (Liu et al., 2019).
Future Directions
The future directions for research on Differanisole A could involve further exploration of its antitumor properties and potential applications in cancer treatment . Additionally, more studies could be conducted to fully understand its mechanism of action and to determine its physical and chemical properties .
properties
IUPAC Name |
3,5-dichloro-2-hydroxy-4-methoxy-6-propylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O4/c1-3-4-5-6(11(15)16)9(14)8(13)10(17-2)7(5)12/h14H,3-4H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSHOWDKAJTSJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(C(=C1Cl)OC)Cl)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241500 | |
Record name | Differanisole A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Differanisole A | |
CAS RN |
94474-29-0 | |
Record name | Differanisole A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094474290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Differanisole A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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